SSE15206
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Overview
Description
SSE15206 is a microtubule polymerization inhibitor that has shown significant potential in overcoming multidrug resistance in cancer cells. This compound is a pyrazolinethioamide derivative, specifically 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide . It has potent antiproliferative activities in various cancer cell lines and induces cell cycle arrest at the G2/M phase due to incomplete spindle formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SSE15206 involves the preparation of pyrazoline derivatives through the reaction of chalcones with hydrazine hydrate in the presence of acetic acid. The resulting pyrazoline is then reacted with thioamide to form the final product . The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent for several hours .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: SSE15206 primarily undergoes reactions related to its role as a microtubule polymerization inhibitor. It binds to the colchicine site on tubulin, preventing the polymerization of microtubules . This action leads to the disruption of mitotic spindle formation and subsequent cell cycle arrest at the G2/M phase .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as chalcones, hydrazine hydrate, acetic acid, and thioamide . The reactions are typically carried out under reflux conditions in ethanol or another suitable solvent .
Major Products Formed: The major product formed from the synthesis of this compound is the pyrazolinethioamide derivative itself. During its action as a microtubule polymerization inhibitor, the compound does not undergo significant chemical transformation but rather exerts its effects through binding interactions with tubulin .
Scientific Research Applications
SSE15206 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying microtubule dynamics and the mechanisms of microtubule-targeting agents . In biology and medicine, this compound is used to investigate the mechanisms of multidrug resistance in cancer cells and to develop new therapeutic strategies for overcoming this resistance . The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for anticancer drug development .
Mechanism of Action
SSE15206 exerts its effects by binding to the colchicine site on tubulin, a key component of microtubules . This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of mitotic spindle formation and cell cycle arrest at the G2/M phase . The compound also induces apoptosis in cancer cells, which is accompanied by the activation of p53 and the cleavage of Poly (ADP-ribose) polymerase .
Comparison with Similar Compounds
SSE15206 is similar to other microtubule-targeting agents such as colchicine, paclitaxel, and vinblastine . it is unique in its ability to overcome multidrug resistance in cancer cells, a feature that distinguishes it from many other microtubule inhibitors . The compound’s specific binding to the colchicine site on tubulin and its potent antiproliferative activities make it a valuable addition to the arsenal of microtubule-targeting agents .
List of Similar Compounds:- Colchicine
- Paclitaxel
- Vinblastine
- Vincristine
- Docetaxel
Properties
IUPAC Name |
5-phenyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-22(15)19(20)26)12-7-5-4-6-8-12/h4-10,15H,11H2,1-3H3,(H2,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONIBFCARADPAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=NN2C(=S)N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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